

# Application Note: Synthesis of tert-Butyl Chloride from tert-Butanol and HCl

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *t*-Butylammonium chloride

Cat. No.: B8654595

[Get Quote](#)

## Abstract

This document provides a detailed protocol for the synthesis of tert-butyl chloride (2-chloro-2-methylpropane) via a unimolecular nucleophilic substitution (SN1) reaction. The synthesis involves the reaction of tert-butanol with concentrated hydrochloric acid at room temperature. [1] This method is a classic example of an SN1 reaction, leveraging the stability of the tertiary carbocation intermediate formed from a tertiary alcohol. [2][3] The protocol includes reagent quantities, step-by-step experimental procedures, purification techniques, and expected yields.

## Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For tertiary alcohols, this conversion is efficiently achieved using hydrohalic acids under mild conditions. The reaction of tert-butanol with concentrated hydrochloric acid proceeds through an SN1 mechanism. [1][2][4] The process begins with the protonation of the hydroxyl group of the alcohol, forming a good leaving group (water). [2][4] Subsequently, the departure of the water molecule results in a stable tertiary carbocation. [2][3] This carbocation is then attacked by the chloride ion nucleophile to yield the final product, tert-butyl chloride. [2][3]

This protocol offers a straightforward and cost-effective method for preparing tert-butyl chloride, a valuable intermediate in organic synthesis.[1]

## Reaction Mechanism

The reaction proceeds in three main steps:

- Protonation of Alcohol: The hydroxyl group of tert-butanol is protonated by hydrochloric acid to form a tert-butyloxonium ion.[1][4]
- Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation. This is the rate-determining step.[1]
- Nucleophilic Attack: The chloride ion acts as a nucleophile and attacks the carbocation, forming tert-butyl chloride.[2][4]

## Experimental Protocol

### Materials and Reagents

Reagent/Material	Grade	Supplier	Comments
tert-Butanol	Reagent Grade	Sigma-Aldrich	Also known as 2-methylpropan-2-ol
Hydrochloric Acid (HCl)	Concentrated (37%)	Fisher Scientific	Corrosive, handle in a fume hood
Sodium Bicarbonate (NaHCO <sub>3</sub> )	ACS Grade	VWR	Used as a 5% aqueous solution
Anhydrous Calcium Chloride (CaCl <sub>2</sub> )	Granular	J.T. Baker	Drying agent
Separatory Funnel	125 mL	---	
Erlenmeyer Flasks	50 mL, 125 mL	---	
Distillation Apparatus	---	---	Simple distillation setup
Ice Bath	---	---	

## Safety Precautions

- Hydrochloric Acid: Concentrated HCl is highly corrosive and toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- tert-Butanol: Flammable liquid and irritant. Avoid contact with skin and eyes.
- tert-Butyl Chloride: Highly flammable and volatile. Keep away from ignition sources.
- Pressure Buildup: The neutralization step with sodium bicarbonate produces carbon dioxide gas. Vent the separatory funnel frequently to release pressure.[5]

## Step-by-Step Procedure

- Reaction Setup: In a 125 mL separatory funnel, combine 74 g (95 mL, 1 mole) of tert-butanol and 247 cc (3 moles) of concentrated hydrochloric acid.[6]
- Reaction: Stopper the funnel and shake the mixture for 15-20 minutes.[5][6] Periodically vent the funnel to release any pressure buildup.
- Phase Separation: Allow the mixture to stand undisturbed until two distinct layers form. The upper layer is the organic product (tert-butyl chloride), and the lower layer is the aqueous phase.[5][6]
- Isolation: Carefully drain and discard the lower aqueous layer.
- Washing:
  - Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Shake the funnel, remembering to vent frequently.[5][6] Drain the lower aqueous layer.
  - Wash the organic layer with water until the washings are neutral to litmus paper.[6]
- Drying: Transfer the crude tert-butyl chloride to a clean, dry 125 mL Erlenmeyer flask. Add approximately 10 g of anhydrous calcium chloride to the flask and swirl gently to dry the product.[6] Let it stand for 10-15 minutes.

- Purification:
  - Set up a simple distillation apparatus.
  - Carefully decant the dried liquid into the distillation flask.
  - Distill the product, collecting the fraction that boils between 49-52°C.[5][6]
- Characterization: Weigh the purified product and calculate the percent yield. The expected yield is typically between 78-88%.[6]

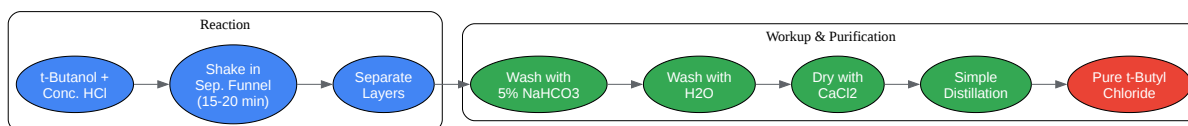
## Data Presentation

**Table 1: Reactant Quantities and Product Specifications**

Parameter	Value	Reference
Reactants		
tert-Butanol	74 g (1 mole)	[6]
Concentrated HCl	247 mL (3 moles)	[6]
Product		
Chemical Name	tert-Butyl Chloride	
IUPAC Name	2-chloro-2-methylpropane	[5]
Boiling Point	49.5–52 °C	[6]
Expected Yield	72–82 g (78–88%)	[6]
Appearance	Colorless liquid	[7]

## Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of tert-butyl chloride.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of tert-butyl chloride.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)
- [2. homework.study.com \[homework.study.com\]](https://www.homework.study.com)
- [3. homework.study.com \[homework.study.com\]](https://www.homework.study.com)
- [4. m.youtube.com \[m.youtube.com\]](https://www.m.youtube.com)
- [5. m.youtube.com \[m.youtube.com\]](https://www.m.youtube.com)
- [6. Organic Syntheses Procedure \[orgsyn.org\]](https://www.orgsyn.org)
- [7. scribd.com \[scribd.com\]](https://www.scribd.com)
- To cite this document: BenchChem. [Application Note: Synthesis of tert-Butyl Chloride from tert-Butanol and HCl]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8654595/docs#application-note-synthesis-of-tert-butyl-chloride-from-tert-butanol-and-hcl\]](https://www.benchchem.com/product/b8654595/docs#application-note-synthesis-of-tert-butyl-chloride-from-tert-butanol-and-hcl)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)